![molecular formula C22H33N3O3S B2601857 N-[2-(4-methylpiperidin-1-yl)ethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide CAS No. 1181479-84-4](/img/structure/B2601857.png)
N-[2-(4-methylpiperidin-1-yl)ethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule with several functional groups. It contains a piperidine ring, which is a common feature in many pharmaceuticals and other biologically active compounds . The presence of the sulfonyl group could suggest that this compound might have some interesting chemical properties or biological activities.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the piperidine ring, followed by the introduction of the various functional groups. Without specific literature or patents, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperidine ring and the sulfonyl group would likely have a significant impact on the compound’s three-dimensional structure and its chemical properties .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. The piperidine ring might undergo reactions at the nitrogen atom, while the sulfonyl group could potentially participate in a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the piperidine ring could affect its solubility and stability .Scientific Research Applications
Synthesis and Chemical Properties
Research has explored the synthesis of various piperidine and sulfonyl derivatives, demonstrating the versatility of these compounds in chemical synthesis and medicinal chemistry. For instance, studies on pyridonecarboxylic acids as antibacterial agents involved synthesizing compounds with cyclic amino groups, showcasing the antibacterial potential of these derivatives (Egawa et al., 1984). Another study focused on the palladium-catalyzed aminocarbonylation using alkoxycarbonylpiperidines as N-nucleophiles, highlighting the chemical utility of piperidine derivatives in complex reactions (Takács et al., 2014).
Biological Activities and Functional Studies
Compounds featuring piperidine and sulfonyl groups have been evaluated for their biological activities, including antimicrobial, antitumor, and receptor antagonist properties. For example, DNA threading bis(9-aminoacridine-4-carboxamides) with piperidine sidechains were studied for their DNA binding, cytotoxicity, and cell cycle arrest effects, demonstrating significant biological activity (He et al., 2008). Another research effort synthesized and tested sulfonyl hydrazones with piperidine derivatives for antioxidant capacity and anticholinesterase activity, contributing to the understanding of the medicinal chemistry applications of these compounds (Karaman et al., 2016).
Electrochemical Applications
The electrochemical stability and applications of ionic liquids with substituted piperidinium cations for high-voltage applications were explored, indicating the potential of these compounds in energy storage and conversion technologies (Savilov et al., 2016).
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-(4-methylpiperidin-1-yl)ethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N3O3S/c1-19-7-13-24(14-8-19)17-12-23-22(26)21-9-15-25(16-10-21)29(27,28)18-11-20-5-3-2-4-6-20/h2-6,11,18-19,21H,7-10,12-17H2,1H3,(H,23,26)/b18-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNGIUVNRDFGGMO-WOJGMQOQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCNC(=O)C2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCN(CC1)CCNC(=O)C2CCN(CC2)S(=O)(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3,5-dimethyl-1-(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)pyrazol-4-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2601775.png)
![(4,6-Dimethylpyrimidin-2-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone](/img/structure/B2601777.png)
![N-[cyano(2,4-difluorophenyl)methyl]-2-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B2601782.png)
![3-({4-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazino}methylene)-2-benzofuran-1(3H)-one](/img/structure/B2601783.png)
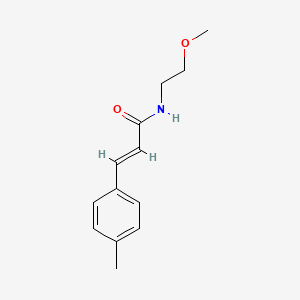
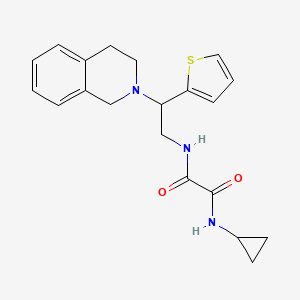


![2-[(3S)-2-Phenylmethoxycarbonyl-3,4-dihydro-1H-isoquinolin-3-yl]acetic acid](/img/structure/B2601792.png)
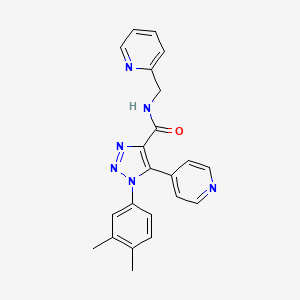
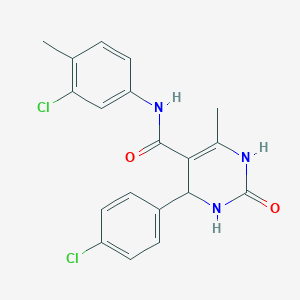
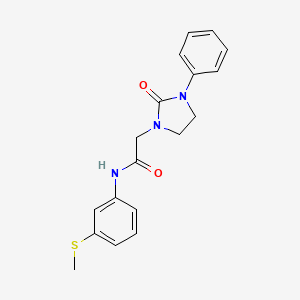
![N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B2601797.png)